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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Capmatinib M18, a primary metabolite of the MET inhibitor Capmatinib. This document

details a proposed synthetic route, experimental protocols, and analytical characterization

methods. Additionally, it visualizes the synthetic workflow and the relevant biological signaling

pathway to provide a thorough understanding of this compound for research and development

purposes.

Introduction
Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, which is a

key driver in various cancers. The metabolism of Capmatinib leads to the formation of several

metabolites, with the N-demethylated form, designated as M18, being of significant interest for

understanding the drug's complete pharmacological profile. The chemical name for Capmatinib

M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide. This

guide outlines a feasible synthetic pathway for obtaining Capmatinib M18 and the analytical

techniques required for its thorough characterization.

Synthesis of Capmatinib M18
The synthesis of Capmatinib M18 can be achieved through a multi-step process that largely

mirrors the synthesis of the parent drug, Capmatinib, with a key modification in the final
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amidation step. The overall strategy involves the synthesis of a key carboxylic acid

intermediate, followed by its conversion to the primary amide.

Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram:
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Caption: Proposed synthetic workflow for Capmatinib M18.
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Experimental Protocols
Step 1: Synthesis of 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic

acid (Key Intermediate)

A detailed, step-by-step protocol for the synthesis of this key intermediate is often proprietary

and found within patent literature. A generalized approach involves the coupling of a substituted

imidazotriazine core with a fluorinated benzoic acid derivative. This typically involves multiple

synthetic steps that are not publicly detailed. For research purposes, this intermediate may be

commercially available from specialized chemical suppliers.

Step 2: Amidation of the Carboxylic Acid Intermediate to form Capmatinib M18

This step involves the conversion of the carboxylic acid group of the key intermediate into a

primary amide using ammonia.

Materials:

2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

An organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

Dissolve the carboxylic acid intermediate (1 equivalent) in the anhydrous aprotic solvent.

Add the organic base (2-3 equivalents) to the solution.

Add the coupling agent (1.1-1.5 equivalents) to the reaction mixture and stir for a few

minutes to activate the carboxylic acid.

Slowly add the ammonia solution (2-5 equivalents) to the reaction mixture.
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Allow the reaction to stir at room temperature for several hours to overnight, monitoring

the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure

Capmatinib M18.

Characterization of Capmatinib M18
A comprehensive characterization of the synthesized Capmatinib M18 is essential to confirm its

identity, purity, and structure. The following analytical techniques are recommended:

Data Presentation
The following table summarizes the expected and hypothetical characterization data for

Capmatinib M18.
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Analytical Technique Parameter Expected/Hypothetical Value

Mass Spectrometry (MS) Molecular Ion [M+H]⁺ m/z 400.13

High-Resolution MS (HRMS)

Calculated for C₂₂H₁₅FN₆O:

400.1291, Found: [Provide

experimental value]

¹H NMR Chemical Shifts (δ)

Aromatic and aliphatic protons

consistent with the proposed

structure.

¹³C NMR Chemical Shifts (δ)

Carbon signals corresponding

to the quinoline,

imidazotriazine, and

fluorobenzamide moieties.

HPLC Purity >95%

Retention Time
Dependent on the specific

HPLC method used.

FT-IR Key Stretching Frequencies
N-H, C=O (amide), C-F, and

aromatic C-H stretches.

Detailed Methodologies
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an electrospray

ionization (ESI) source in positive ion mode should be employed to confirm the elemental

composition of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃). The spectrum will show characteristic signals for the protons on the quinoline,

imidazotriazine, and fluorobenzamide rings, as well as the methylene bridge protons. The

amide protons will likely appear as a broad singlet.

¹³C NMR: This will provide information on the carbon skeleton of the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all

proton and carbon signals and confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a

C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic

acid or trifluoroacetic acid) can be used to determine the purity of the synthesized

Capmatinib M18.[1][2][3][4][5] Detection can be performed using a UV detector at a suitable

wavelength.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will show characteristic

absorption bands for the functional groups present in the molecule, such as the N-H and

C=O stretching vibrations of the amide group and the C-F bond.

Biological Context: MET Signaling Pathway
Capmatinib and its metabolites, including M18, exert their therapeutic effect by inhibiting the

MET receptor tyrosine kinase. Understanding this pathway is crucial for researchers in drug

development.

MET Signaling Pathway Diagram
The following diagram illustrates the MET signaling pathway and the point of inhibition by

Capmatinib.
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Caption: The HGF/MET signaling pathway and its inhibition by Capmatinib.
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Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a

cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT3

pathways.[6][7] These pathways are crucial for cell proliferation, survival, and migration.[6][7] In

cancer, aberrant activation of the MET pathway can drive tumor growth and metastasis.

Capmatinib, and likely its active metabolites such as M18, function by binding to the ATP-

binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the

subsequent activation of these downstream signaling cascades.[6]

Conclusion
This technical guide provides a foundational framework for the synthesis and characterization

of Capmatinib M18. The proposed synthetic route, leveraging a key carboxylic acid

intermediate, offers a viable path for obtaining this important metabolite for further

pharmacological and toxicological evaluation. The detailed characterization methodologies are

essential for ensuring the quality and identity of the synthesized compound. A thorough

understanding of the MET signaling pathway provides the necessary biological context for

studying the effects of Capmatinib and its metabolites in cancer research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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